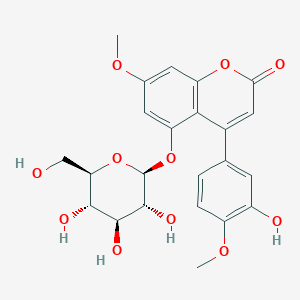
5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its unique structure, which includes a glucopyranosyl group and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, including glycosylation and methylation reactions. The starting materials often include flavonoid precursors and glucopyranosyl donors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound may induce apoptosis and inhibit the proliferation of cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with potential anticancer activity.
Rutin: A glycosylated flavonoid with various biological activities.
Uniqueness
5-(beta-D-Glucopyranosyloxy)-4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific structural features, such as the presence of both glucopyranosyl and methoxyphenyl groups, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C23H24O11 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C23H24O11/c1-30-11-6-15-19(12(8-18(26)32-15)10-3-4-14(31-2)13(25)5-10)16(7-11)33-23-22(29)21(28)20(27)17(9-24)34-23/h3-8,17,20-25,27-29H,9H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1 |
InChI Key |
FYSYTMFBANOLPM-LDBVRRDLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine](/img/structure/B15288061.png)
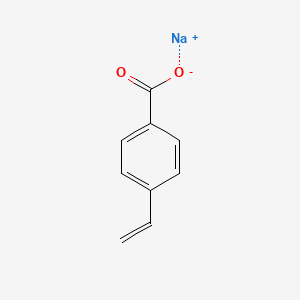
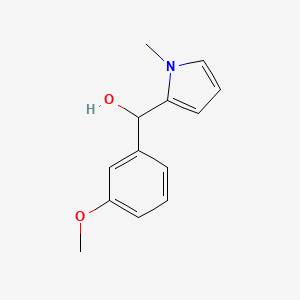
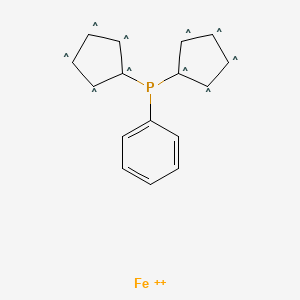
![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
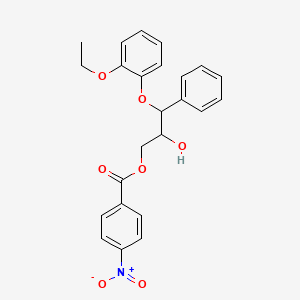
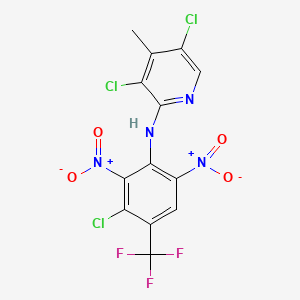
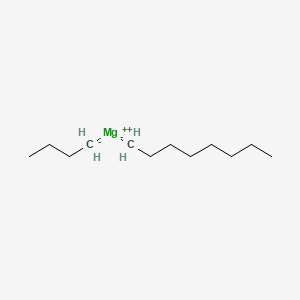
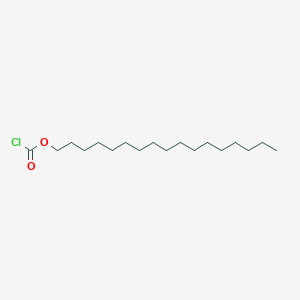
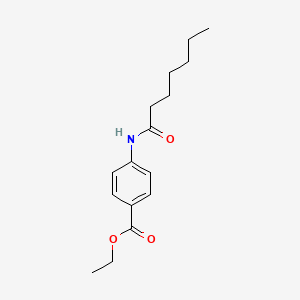
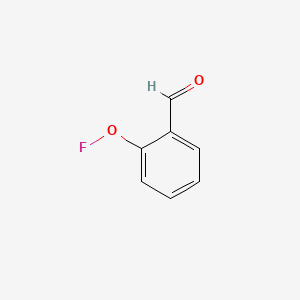
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
